molecular formula C10H7F3N2O2 B1304237 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 886361-32-6

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No. B1304237
CAS RN: 886361-32-6
M. Wt: 244.17 g/mol
InChI Key: BXASARCCEDPFHU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the oxadiazole family, which is a class of organic compounds containing a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives have been synthesized and evaluated for their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered 1,2,4-oxadiazole ring attached to a phenyl ring with a trifluoromethyl (-CF3) substituent .


Chemical Reactions Analysis

The trifluoromethyl group is often involved in various chemical reactions, including oxidative trifluoromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine, has a molecular weight of 297.28 g/mol .

Scientific Research Applications

  • Photochemical Synthesis Methodology : A methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, including derivatives of "{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol", has been developed using a photochemical process. This involves irradiation of related compounds in methanol, demonstrating the compound's utility in synthesizing novel fluorinated structures (Buscemi, Pace, & Vivona, 2000).

  • Photoinduced Molecular Rearrangements : Research on 1,2,4-oxadiazole derivatives, including "this compound", has shown their capacity for undergoing photoinduced molecular rearrangements. These rearrangements could be useful in the development of new synthetic pathways and materials (Buscemi, Cicero, Vivona, & Caronna, 1988).

  • Supramolecular Architecture : Studies on crystal packing of 1,2,4-oxadiazole derivatives, which include the compound , have revealed insights into non-covalent interactions in their supramolecular architectures. These findings are significant for material science and molecular engineering (Sharma, Mohan, Gangwar, & Chopra, 2019).

  • Antibacterial Activity : Certain derivatives of 1,2,4-oxadiazoles have been investigated for their antibacterial activity, demonstrating the potential biomedical applications of these compounds (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 3-(Trifluoromethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions would depend on the specific applications of the compound. Trifluoromethyl-containing compounds are widely used in pharmaceuticals and agrochemicals, and research into new synthesis methods and applications is ongoing .

properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASARCCEDPFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382390
Record name {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886361-32-6
Record name {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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